molecular formula C20H21N3O3S B6023324 2-[(4-methoxybenzyl)amino]-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-[(4-methoxybenzyl)amino]-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B6023324
M. Wt: 383.5 g/mol
InChI Key: LLONZDGAOOQABK-UHFFFAOYSA-N
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Description

The compound 2-[(4-methoxybenzyl)amino]-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide features a 4-oxo-5,6-dihydro-4H-1,3-thiazine core, substituted with a 4-methoxybenzylamino group at position 2 and a 2-methylphenylcarboxamide at position 4. Structural analogs and related metabolites (e.g., xylazine derivatives) indicate that modifications to the aromatic substituents and thiazine ring significantly influence physicochemical and biological properties .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylimino]-N-(2-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-13-5-3-4-6-16(13)22-19(25)17-11-18(24)23-20(27-17)21-12-14-7-9-15(26-2)10-8-14/h3-10,17H,11-12H2,1-2H3,(H,22,25)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLONZDGAOOQABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CC(=O)NC(=NCC3=CC=C(C=C3)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-methoxybenzyl)amino]-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a thiazine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Research indicates that compounds in the thiazine class, including the one in focus, often exhibit their biological activity through the inhibition of tubulin polymerization. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, studies have shown that these compounds can effectively bind to the colchicine-binding site on tubulin, which is critical for their anticancer effects .

Anticancer Properties

The anticancer efficacy of 2-[(4-methoxybenzyl)amino]-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been evaluated against various cancer cell lines. The following table summarizes its activity compared to other known anticancer agents:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Thiazine CompoundProstate Cancer (PC-3)0.7 - 1.0Tubulin polymerization inhibitor
Thiazine CompoundMelanoma (A375)1.8 - 2.6Tubulin polymerization inhibitor
SMART-HProstate Cancer (PC-3)0.4 - 2.2Tubulin polymerization inhibitor
SMART-FMelanoma (A375)1.6 - 3.9Tubulin polymerization inhibitor

The compound demonstrated significant cytotoxicity across multiple cancer types with IC50 values in the low micromolar range, indicating its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Modifications to either the methoxybenzyl group or the thiazine ring can significantly alter potency and selectivity against various cancer cell lines. For instance:

  • Substituting different aromatic groups at the 4-amide position has been shown to maintain or enhance cytotoxicity.
  • The presence of specific functional groups influences binding affinity to tubulin and overall pharmacokinetic properties .

Case Studies

Case Study: In Vivo Efficacy
In vivo studies using xenograft models have confirmed the efficacy of this thiazine derivative in reducing tumor size without significant neurotoxicity. For instance, treatment with SMART-H resulted in tumor growth inhibition rates ranging from 4% to 30% , showcasing its potential for clinical application .

Case Study: Overcoming Multidrug Resistance
Notably, compounds like SMART-F have been effective against multidrug-resistant (MDR) cancer cells, indicating a promising avenue for treating resistant cancer types . This characteristic is vital as drug resistance remains a significant challenge in oncology.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Compound Name Key Substituents Molecular Formula Molecular Weight Key Findings/Applications References
2-(2',6'-Dimethylphenylamino)-4-oxo-5,6-dihydro-1,3-thiazine (Xylazine metabolite) 2,6-dimethylphenylamino, 4-oxo-thiazine C₁₂H₁₅N₂OS 235.32 g/mol Major metabolite of xylazine; formed via hepatic microsomal oxidation.
N-(4-Fluorophenyl)-2-{2-[(furan-2-yl)methylidene]hydrazinyl}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide 4-fluorophenyl, hydrazinyl-furan C₁₇H₁₆FN₅O₃S 413.40 g/mol Structural similarity in thiazine-carboxamide core; potential antimicrobial activity.
2-(3,4-Dimethylanilino)-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide 3,4-dimethylanilino, 4-methoxyphenyl C₂₁H₂₃N₃O₃S 397.49 g/mol Substitutions may enhance lipophilicity and receptor binding affinity.
Key Observations:
  • Carboxamide Variations : The 2-methylphenyl group in the target compound may sterically hinder enzymatic degradation compared to smaller substituents (e.g., 4-fluorophenyl), as seen in xylazine metabolites .

Comparison with Heterocyclic Derivatives

Oxadiazine and Oxazine Analogs
  • 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine : This oxadiazine derivative shares a six-membered heterocyclic core but differs in ring heteroatoms (O vs. S in thiazine). Oxadiazines are typically synthesized via dehydrosulfurization, suggesting divergent synthetic routes compared to thiazines .
Thiazole and Triazole Derivatives
  • Compounds like N-benzyl-4-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-4-oxobutanamide () and isoxazolmethylthio derivatives () highlight the diversity of heterocyclic pharmacophores.

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